molecular formula C22H26N2O10 B12353023 Tboa-(DL)

Tboa-(DL)

Cat. No.: B12353023
M. Wt: 478.4 g/mol
InChI Key: CSEZCYBVEGIYNG-MFBWXLJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tboa-(DL) is synthesized through a multi-step process involving the protection and deprotection of functional groups. The key steps include the formation of the β-benzyloxyaspartic acid moiety and its subsequent coupling with other intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for Tboa-(DL) are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification equipment. The process involves stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tboa-(DL) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the β-benzyloxy and aspartic acid moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving Tboa-(DL) include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure to optimize the yield and selectivity .

Major Products

The major products formed from the reactions of Tboa-(DL) depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation reactions may result in the formation of oxidized intermediates .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tboa-(DL) include:

Uniqueness

Tboa-(DL) is unique in its ability to non-selectively inhibit multiple EAAT isoforms, making it a valuable tool for studying the overall regulation of glutamate transport. Its high potency and specificity for EAATs distinguish it from other inhibitors, allowing for more precise modulation of glutamate levels in various experimental settings .

Properties

Molecular Formula

C22H26N2O10

Molecular Weight

478.4 g/mol

IUPAC Name

(2R,3R)-2-amino-3-phenylmethoxybutanedioic acid;(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid

InChI

InChI=1S/2C11H13NO5/c2*12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h2*1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t2*8-,9-/m10/s1

InChI Key

CSEZCYBVEGIYNG-MFBWXLJUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)N)C(=O)O.C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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